Butane-1,4-diol;hexanedioic acid

Descripción

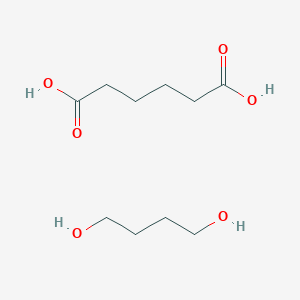

Butane-1,4-diol (1,4-BD) and hexanedioic acid (adipic acid) are key monomers in synthesizing aliphatic polyesters, such as poly(butylene adipate) (PBA), a biodegradable polymer. This copolymer is formed via polycondensation, where butane-1,4-diol provides hydroxyl termini and adipic acid contributes carboxylic acid groups. PBA exhibits moderate thermal stability (decomposition ~338.5°C) and is used in biodegradable plastics, coatings, and biomedical applications due to its balance of flexibility and biodegradability .

Propiedades

IUPAC Name |

butane-1,4-diol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSLCHIAOHUARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25103-87-1 | |

| Record name | Adipic acid-1,4-butanediol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25103-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70909773 | |

| Record name | Hexanedioic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86923-79-7, 25103-87-1, 105866-32-8 | |

| Record name | Hexanedioic acid, ester with 1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86923-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stoichiometric Considerations

The molar ratio of 1,4-BDO to adipic acid critically influences polymer molecular weight. A near-equimolar ratio (1:1 to 1:1.05) minimizes unreacted monomers while preventing diol self-condensation into THF. Excess diol accelerates THF formation via acid-catalyzed cyclization, a major side reaction that consumes up to 10% of 1,4-BDO in conventional systems.

Byproduct Formation and Mitigation

THF generation is thermodynamically favored under high-temperature, acidic conditions. Patent CN116515095A reports that dibasic acids in the reaction mixture exacerbate THF yields by lowering the local pH. Modern strategies employ dual-catalyst systems (e.g., titanium tetrabutoxide with sodium terephthalate) to buffer acidity and redirect 1,4-BDO toward esterification.

Catalytic Systems and Reaction Optimization

Conventional Metal-Based Catalysts

Titanium, tin, and antimony compounds dominate industrial processes due to their high activity in ester interchange reactions. Titanium tetrabutoxide (0.01–2.0 wt%) enables poly(butylene adipate) synthesis with number-average molecular weights (Mₙ) exceeding 20,000 at 230–240°C. However, these conditions promote THF formation (up to 10 wt%) and require stringent vacuum (<1 kPa) to remove water.

Table 1: Catalyst Performance in Polycondensation

Dual-Catalyst Innovations

Recent patents disclose synergistic catalyst pairs that suppress THF while accelerating esterification. For example, combining a main esterification catalyst (titanium isopropoxide, 0.01–2.0 wt%) with an auxiliary catalyst (sodium citrate, 0.01–1.0 wt%) reduces THF to <1.0 wt% and boosts Mₙ to >200,000. The auxiliary agent neutralizes acidic byproducts, shifting equilibrium toward chain growth rather than cyclization.

Industrial-Scale Production Techniques

Continuous Melt-Polycondensation

Large-scale reactors operate at 100–250°C and 30–140 kPa to balance reaction rate and byproduct control. Preheated 1,4-BDO and adipic acid are fed continuously into a cascade of stirred tanks, with vacuum systems removing water. This method achieves throughputs >10,000 tons/year but requires precise stoichiometric control to avoid off-spec polymers.

Solvent-Free Solid-State Polymerization

Post-polycondensation, low-Mₙ prepolymers are crystallized and heated under inert gas to 160–180°C. Chain extension occurs via ester interchange, increasing Mₙ by 50–100% without melting the polymer. This approach avoids thermal degradation but demands prolonged reaction times (12–24 hours).

Emerging Sustainable Methods

Enzymatic Polycondensation

Lipases (e.g., Candida antarctica Lipase B) catalyze polyester synthesis at mild temperatures (70–90°C), eliminating THF and enabling renewable monomer use. Although Mₙ remains lower (∼8,000), enzymatic routes offer eco-friendly profiles and compatibility with heat-sensitive diacids like ricinoleic acid.

Análisis De Reacciones Químicas

Types of Reactions

Hexanedioic acid, polymer with 1,4-butanediol can undergo various chemical reactions, including:

Hydrolysis: The polymer can be broken down into its monomeric units by reacting with water, especially under acidic or basic conditions.

Esterification: The hydroxyl groups in the polymer can react with carboxylic acids to form esters.

Transesterification: The polymer can undergo transesterification reactions with other alcohols or esters, leading to the formation of new polymeric structures.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Esterification: Requires carboxylic acids and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Transesterification: Often performed using metal alkoxides as catalysts (e.g., sodium methoxide) at moderate temperatures.

Major Products Formed

Hydrolysis: Yields hexanedioic acid and 1,4-butanediol.

Esterification: Produces esters of hexanedioic acid and 1,4-butanediol.

Transesterification: Results in the formation of new polymeric structures with different properties.

Aplicaciones Científicas De Investigación

Material Science

PBA is extensively used in the field of material science for developing biodegradable plastics and elastomers. Its mechanical properties are comparable to traditional petroleum-based plastics, making it an attractive alternative for sustainable materials.

| Property | PBA | Traditional Plastics |

|---|---|---|

| Biodegradability | Yes | No |

| Flexibility | High | Moderate |

| Tensile Strength | Moderate | High |

Biomedical Applications

PBA has gained attention in biomedical research for its biocompatibility and potential use in drug delivery systems and tissue engineering scaffolds. Studies have shown that PBA can support cell adhesion and proliferation, making it suitable for creating biodegradable implants.

Case Study: Drug Delivery Systems

Research has demonstrated that PBA can be utilized to fabricate controlled-release drug delivery systems. For instance, a study investigated the use of PBA in combination with other polymers to create a matrix that releases drugs in a pH-independent manner .

Pharmaceutical Formulations

The compound is also explored in pharmaceutical applications as a component in controlled-release formulations. Its ability to modulate drug release profiles makes it valuable in developing advanced medication delivery systems .

Production of Polyesters and Polyurethanes

PBA is primarily used in the production of polyesters and polyurethanes, which are essential materials in various industries including automotive, textiles, and packaging. The polymer's durability and resistance to chemicals enhance the performance of these materials.

Coatings and Adhesives

Due to its excellent adhesion properties, PBA is utilized in formulating coatings and adhesives that require flexibility and durability. These products are widely used in construction and manufacturing industries.

Mecanismo De Acción

The mechanism by which hexanedioic acid, polymer with 1,4-butanediol exerts its effects is primarily through its ability to form strong, flexible polymeric chains. These chains can interact with various molecular targets, depending on the specific application. For example, in biomedical applications, the polymer can interact with cellular components to promote tissue growth and repair.

Comparación Con Compuestos Similares

Poly(butylene succinate) (PBS)

- Structure : Polymerized from butane-1,4-diol and succinic acid .

- Properties :

- Applications : Packaging, agricultural films.

Poly(hexamethylene succinate) (PHS)

Poly(ε-caprolactone) (PCL)

- Structure : Semi-crystalline polyester derived from ε-caprolactone.

- Properties :

- Applications : Biomedical scaffolds, slow-release drug delivery.

Poly(ethylene oxide)/Poly(lactic acid) Blends

- Properties :

Key Data Tables

Table 1: Mechanical and Thermal Properties of Selected Polymers

Research Findings and Industrial Relevance

- Thermal Stability : PBA and PBS exhibit similar multi-stage decomposition profiles, but PBA’s higher adipic acid content improves resistance to hydrolysis compared to PBS .

- Chemical Resistance : Butane-1,4-diol-based polymers show stability in glycol-based solvents but degrade in acidic environments .

- Synthesis Innovations: Enzymatic polymerization (e.g., lipase-catalyzed) enhances reaction efficiency for PBA and PBS, reducing energy consumption .

- Emerging Uses : PBA is being explored in cartilage repair matrices due to its tunable modulus (2.8–2.9 GPa in composites) .

Actividad Biológica

Overview

Butane-1,4-diol (BDO) and hexanedioic acid (also known as adipic acid) are significant organic compounds that, when combined, form a polymeric material widely used in various industrial applications. The biological activity of this compound, particularly in biomedical contexts, has garnered attention due to its potential applications in drug delivery systems, tissue engineering, and as biodegradable materials.

The synthesis of butane-1,4-diol; hexanedioic acid typically involves a polycondensation reaction between BDO and hexanedioic acid. This reaction is facilitated by catalysts such as titanium tetrabutoxide or antimony trioxide under controlled conditions to optimize yield and purity. The resulting polymer exhibits unique mechanical and chemical properties that make it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Weight | Varies based on polymerization |

| Appearance | Clear to light yellow liquid |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Varies with composition |

Mechanism of Biological Activity

The biological activity of butane-1,4-diol; hexanedioic acid is primarily attributed to its polymeric structure, which allows for interactions with biological tissues. The flexible chains formed during polymerization can engage with cellular components, promoting tissue growth and repair. The compound's biocompatibility is crucial for its application in medical devices and drug delivery systems.

Key Mechanisms:

- Cellular Interaction : The polymer can enhance cell adhesion and proliferation due to its structural properties.

- Biodegradability : The material can be broken down by hydrolysis into its monomeric units, making it suitable for temporary implants or scaffolds in tissue engineering.

- Controlled Release : It can be engineered to release therapeutic agents at controlled rates, enhancing the efficacy of drug delivery systems.

Case Studies

- Tissue Engineering Applications : Research has demonstrated that scaffolds made from butane-1,4-diol; hexanedioic acid promote the growth of various cell types, including fibroblasts and osteoblasts. In a study published in Biomaterials, scaffolds showed enhanced cell viability and proliferation compared to traditional materials like polylactic acid (PLA) .

- Drug Delivery Systems : A study investigated the use of this polymer in encapsulating anti-cancer drugs. Results indicated a sustained release profile over several days, suggesting its potential for effective chemotherapy applications .

- Biodegradable Implants : Clinical trials have shown that implants made from this polymer exhibit favorable biocompatibility and biodegradability in vivo, leading to successful integration with surrounding tissues without significant inflammatory responses .

Safety and Toxicity

While butane-1,4-diol is known for its utility in various applications, it also poses safety concerns. It has been associated with adverse effects when misused as a recreational drug due to its conversion to gamma-hydroxybutyric acid (GHB), which can lead to respiratory depression and other serious health issues . Regulatory agencies have issued warnings regarding its use in dietary supplements and other consumer products.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing copolymers of butane-1,4-diol and hexanedioic acid, and how can reaction conditions be optimized?

- Methodological Answer : Copolymers like poly(butylene succinate adipate) (PBSA) are synthesized via melt-polycondensation or esterification, where stoichiometric ratios of diols (butane-1,4-diol) and diacids (hexanedioic acid) are critical. Optimization involves factorial design experiments to test variables such as temperature (140–220°C), catalyst type (e.g., titanium tetrabutoxide), and reaction time. Response surface methodology (RSM) can model interactions between factors to maximize molecular weight and minimize byproducts .

Q. How can researchers characterize the structural and thermal properties of butane-1,4-diol and hexanedioic acid-based polymers?

- Methodological Answer :

- Structural Analysis : Use H/C NMR to confirm ester linkages and monomer incorporation ratios. FT-IR identifies functional groups (e.g., carbonyl stretches at 1710–1740 cm) .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition temperatures (), while differential scanning calorimetry (DSC) measures glass transition () and melting points () .

- Molecular Weight : Gel permeation chromatography (GPC) with polystyrene standards determines and .

Q. What experimental designs are suitable for assessing the hydrolytic degradation of these polymers under varying pH conditions?

- Methodological Answer : Use a split-plot design with pH (acidic, neutral, alkaline) as the whole-plot factor and temperature (25°C, 37°C, 50°C) as sub-plot factors. Degradation kinetics are monitored via mass loss, GPC for chain scission, and SEM for surface morphology changes. Include triplicate samples per condition to account for variability .

Advanced Research Questions

Q. How can discrepancies in reported catalytic efficiencies for copolymer synthesis be systematically addressed?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., moisture, catalyst purity). Conduct a meta-analysis of literature data to identify confounding factors. Validate claims via replication studies using standardized catalysts (e.g., 0.5 wt% tin octoate) and inert atmosphere conditions. Employ adversarial controls (e.g., omitting catalysts) to isolate their contribution to reaction rates .

Q. What strategies improve the statistical rigor of copolymerization experiments when scaling from lab to pilot plant?

- Methodological Answer :

- Replication : Use fully randomized block designs with ≥3 independent replicates per treatment to mitigate batch effects.

- Process Monitoring : Implement inline spectroscopy (e.g., NIR) to track monomer conversion in real time.

- Scale-Up Models : Apply dimensionless analysis (e.g., Reynolds and Damköhler numbers) to maintain reaction kinetics across scales. Pilot studies should include failure modes and effects analysis (FMEA) .

Q. How can machine learning (ML) optimize the synthesis of butane-1,4-diol/hexanedioic acid copolymers with target properties?

- Methodological Answer : Train ML models (e.g., random forests, neural networks) on datasets comprising reaction parameters (temperature, catalyst load) and outcomes (molecular weight, crystallinity). Use Bayesian optimization to iteratively refine conditions for desired properties. Validate models with adversarial controls, such as introducing synthetic noise to test robustness .

Q. What advanced techniques resolve contradictions in thermal stability data for these polymers across studies?

- Methodological Answer : Contradictions may stem from differing heating rates or sample preparation. Standardize TGA protocols (e.g., 10°C/min under nitrogen) and use modulated DSC (MDSC) to deconvolute reversible (heat capacity) and non-reversible (degradation) thermal events. Compare results with reference materials (e.g., NIST-certified polymers) .

Q. How can cross-disciplinary approaches enhance the design of functionalized copolymers for biomedical applications?

- Methodological Answer : Integrate computational chemistry (e.g., molecular dynamics simulations) to predict polymer-drug interactions. Collaborate with biologists to design in vitro assays (e.g., cell viability, degradation in simulated body fluid). Use design of experiments (DoE) to balance mechanical properties (Young’s modulus) with biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.